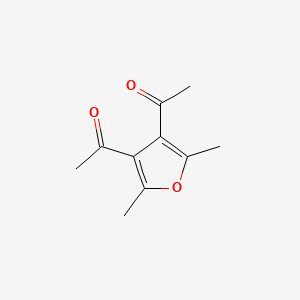
1,1'-(2,5-Dimethylfuran-3,4-diyl)diethanone
Cat. No. B8816814
Key on ui cas rn:
10599-72-1
M. Wt: 180.20 g/mol
InChI Key: RAASFOAHTSHSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04000165
Procedure details


A mixture of 1.0 g. of 1,1,2,2-tetraacetylethane in 10 ml. of concentrated hydrochloric acid was stirred at room temperature for about 1 hour until a clear solution was obtained. The mixture was then poured onto ice and extracted with diethyl ether. The extracts were dried over sodium sulfate, taken to dryness, and the residue recrystallized from hexane to give 2,5-dimethyl-3,4-diacetylfuran, m.p. 75°-77° C.


Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH:4]([C:12](=[O:14])[CH3:13])[CH:5]([C:9](=[O:11])[CH3:10])[C:6](=[O:8])[CH3:7])(=O)[CH3:2].Cl>>[CH3:7][C:6]1[O:8][C:1]([CH3:2])=[C:4]([C:12](=[O:14])[CH3:13])[C:5]=1[C:9](=[O:11])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C(C(C(C)=O)C(C)=O)C(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 1.0 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was then poured onto ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracts were dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue recrystallized from hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1OC(=C(C1C(C)=O)C(C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
